molecular formula C5H15ClNO2P B13560579 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride

2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride

Cat. No.: B13560579
M. Wt: 187.60 g/mol
InChI Key: GDMPFSJAVZHKFE-UHFFFAOYSA-N
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Description

2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride is a chemical compound with a unique structure that includes a dimethylphosphoryl group, a methoxy group, and an ethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride typically involves the reaction of dimethylphosphoryl chloride with methoxyethanol, followed by the introduction of an amine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: This compound has a similar structure but lacks the dimethylphosphoryl group.

    2-Methoxyethanol: Another related compound with a simpler structure and different functional groups.

    1,2-Bis(dimethylphosphino)ethane: A compound with a similar phosphine group but different overall structure.

Uniqueness

2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride is unique due to the presence of both the dimethylphosphoryl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H15ClNO2P

Molecular Weight

187.60 g/mol

IUPAC Name

2-(dimethylphosphorylmethoxy)ethanamine;hydrochloride

InChI

InChI=1S/C5H14NO2P.ClH/c1-9(2,7)5-8-4-3-6;/h3-6H2,1-2H3;1H

InChI Key

GDMPFSJAVZHKFE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)COCCN.Cl

Origin of Product

United States

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